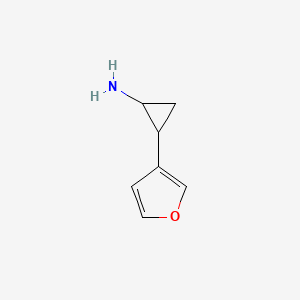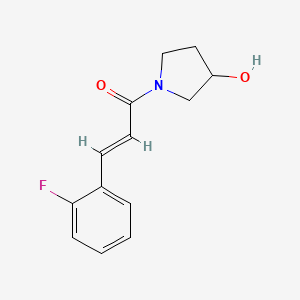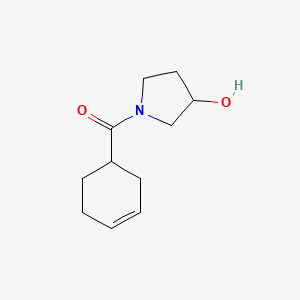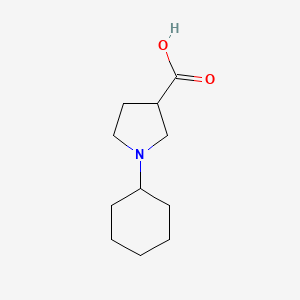
1-Cyclohexylpyrrolidine-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds like 1-Cyclohexylpyrrolidine-3-carboxylic acid often involves the use of the pyrrolidine ring, a nitrogen heterocycle . This ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-Cyclohexylpyrrolidine-3-carboxylic acid is characterized by a five-membered pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving 1-Cyclohexylpyrrolidine-3-carboxylic acid are likely to be influenced by the pyrrolidine ring . This ring allows for a variety of reactions due to its sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
1-Cyclohexylpyrrolidine-3-carboxylic acid is a white crystalline solid at room temperature. It has a molecular formula of C11H19NO2.Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
A practical and efficient synthesis method for (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block for the synthesis of biologically active compounds, was established. This method utilized a stereospecific and regioselective chlorination of in situ generated aziridinium ion, followed by a nitrile anion cyclization, starting from commercially available (R)-styrene oxide and 3-(benzylamino)propionitrile. This robust, chromatography-free, and reproducible synthesis demonstrated an 84% overall yield from (R)-styrene oxide and was successfully scaled up to pilot scale with 17 kg output (Ohigashi, Kikuchi, & Goto, 2010).
Intermediate for Pharmaceutically Active Substances
Optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate, synthesized starting from L-aspartic acid, serves as an intermediate for many pharmaceutically active substances. This process is highlighted by its economical feasibility, mild reaction conditions, easy work-up, and the use of readily available starting materials. Such a process could be significantly beneficial for industrial preparation, showcasing the compound's utility in pharmaceutical development (Han, Li, Gu, Li, & Chen, 2018).
Model for Hydrophobic Interactions in Proteins
The compound N-cyclohexyl-2-pyrrolidone, which contains a substantial apolar region as well as a peptide bond-like moiety, provides a useful model for the interiors of proteins. This model permits simple determination of partition coefficients and subsequent free energies of transfer of amino acid side chains, suggesting less of a contribution of hydrophobic interactions to the stabilization of protein structure than conventionally assumed. Such insights are invaluable for understanding protein folding and stability (Lawson, Sadler, Harmatz, Brandau, Micanovic, MacElroy, & Middaugh, 1984).
Mecanismo De Acción
While the specific mechanism of action for 1-Cyclohexylpyrrolidine-3-carboxylic acid is not mentioned in the search results, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Direcciones Futuras
The future directions for 1-Cyclohexylpyrrolidine-3-carboxylic acid and similar compounds likely involve further exploration of their biological activities and potential applications in medicine . The pyrrolidine ring, in particular, is a versatile scaffold that can be used to design new compounds with different biological profiles .
Propiedades
IUPAC Name |
1-cyclohexylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)9-6-7-12(8-9)10-4-2-1-3-5-10/h9-10H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDJMNOLJMZIDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-hydroxypyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468610.png)
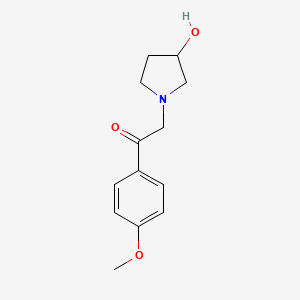

![1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468617.png)



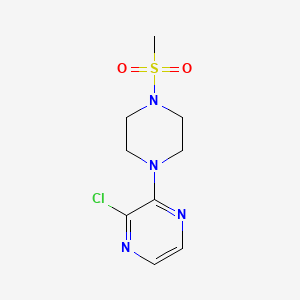

![1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-3-carboxylic acid](/img/structure/B1468626.png)
